Methyl 4,5-dichloro-3-(2-methoxy-2-oxoethoxy)thiophene-2-carboxylate
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Overview
Description
Methyl 4,5-dichloro-3-(2-methoxy-2-oxoethoxy)thiophene-2-carboxylate is a chemical compound belonging to the thiophene family Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and significant role in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,5-dichloro-3-(2-methoxy-2-oxoethoxy)thiophene-2-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10).
Introduction of Chlorine Atoms: Chlorination of the thiophene ring can be achieved using reagents like sulfuryl chloride (SO2Cl2) or chlorine gas (Cl2) under controlled conditions.
Esterification: The ester functional group can be introduced through esterification reactions involving methanol and appropriate carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Purification Techniques: Methods like recrystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dichloro-3-(2-methoxy-2-oxoethoxy)thiophene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) can facilitate ester hydrolysis.
Major Products Formed
Substitution Products: Various substituted thiophene derivatives.
Oxidation Products: Oxidized thiophene compounds with different functional groups.
Hydrolysis Products: Carboxylic acids and alcohols.
Scientific Research Applications
Methyl 4,5-dichloro-3-(2-methoxy-2-oxoethoxy)thiophene-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Mechanism of Action
The mechanism of action of Methyl 4,5-dichloro-3-(2-methoxy-2-oxoethoxy)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-methoxy-4-(2-methoxy-2-oxoethoxy)thiophene-2-carboxylate: A similar compound with a different substitution pattern on the thiophene ring.
Thiophene-2-carboxylate Derivatives: Various derivatives with different functional groups attached to the thiophene ring.
Uniqueness
Methyl 4,5-dichloro-3-(2-methoxy-2-oxoethoxy)thiophene-2-carboxylate is unique due to the presence of both chlorine atoms and ester functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
methyl 4,5-dichloro-3-(2-methoxy-2-oxoethoxy)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O5S/c1-14-4(12)3-16-6-5(10)8(11)17-7(6)9(13)15-2/h3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGBSIFQGCYJOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=C(SC(=C1Cl)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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